![molecular formula C9H15NO3S B14409342 [2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid CAS No. 82423-87-8](/img/structure/B14409342.png)
[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid: is a chemical compound with the molecular formula C8H13NO3S It is characterized by the presence of an azepane ring, a sulfanylmethyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid typically involves the formation of the azepane ring followed by the introduction of the sulfanylmethyl group and the acetic acid moiety. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound under acidic or basic conditions. The sulfanylmethyl group can be introduced through a thiolation reaction, and the acetic acid moiety can be added via esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The azepane ring can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of novel materials.
Wirkmechanismus
The mechanism of action of [2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanylmethyl group may play a crucial role in these interactions, potentially forming covalent bonds with target proteins. The azepane ring provides structural stability, while the acetic acid moiety can enhance solubility and facilitate cellular uptake.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Comparison:
- Structural Differences: Unlike the similar compounds listed, [2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid contains an azepane ring and a sulfanylmethyl group, which are not present in the others.
- Chemical Properties: The presence of the sulfanylmethyl group imparts unique reactivity, particularly in oxidation and substitution reactions.
- Applications: While similar compounds may be used in fragrance or flavor industries, this compound is more focused on scientific research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
82423-87-8 |
|---|---|
Molekularformel |
C9H15NO3S |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-[2-oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid |
InChI |
InChI=1S/C9H15NO3S/c11-8(12)5-10-4-2-1-3-7(6-14)9(10)13/h7,14H,1-6H2,(H,11,12) |
InChI-Schlüssel |
PLXBKETWEKRIDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C(C1)CS)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


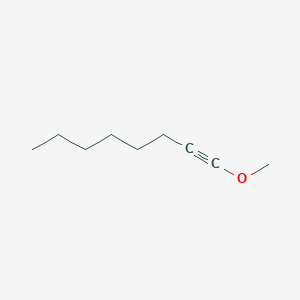
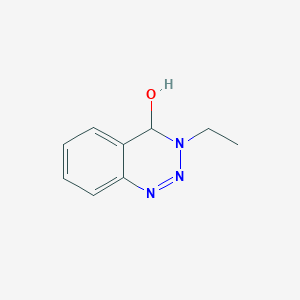
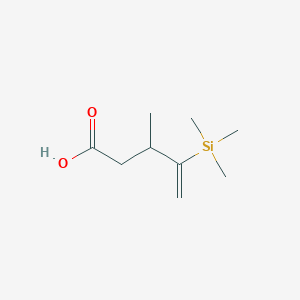
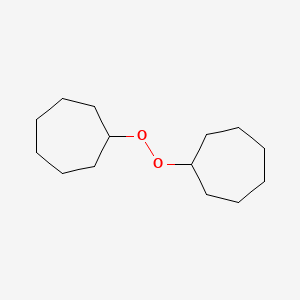
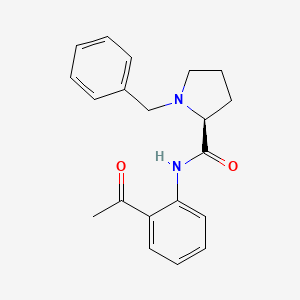
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
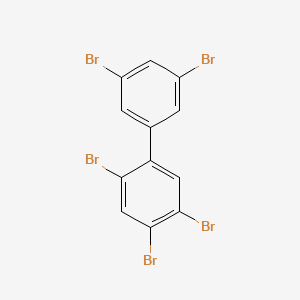
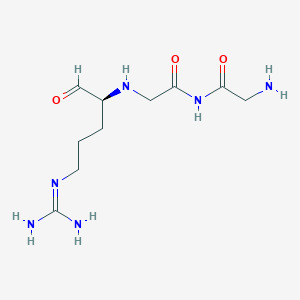
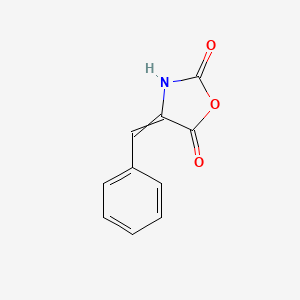
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
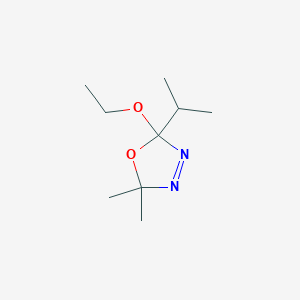
![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
